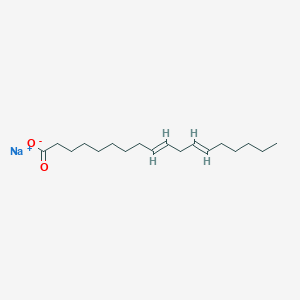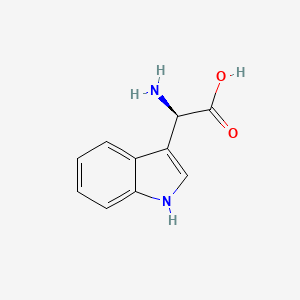![molecular formula C23H19N5O6S B8073912 [4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid](/img/structure/B8073912.png)
[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier [4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for [4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid involve multiple steps. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can be further analyzed and characterized using various analytical techniques.
Scientific Research Applications
[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison involves analyzing the chemical, physical, and biological properties of these compounds to determine their similarities and differences.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O6S/c29-23-22(25-24-19-12-8-17(9-13-19)15-35(32,33)34)21(26-28(23)20-4-2-1-3-5-20)18-10-6-16(7-11-18)14-27(30)31/h1-13,24H,14-15H2,(H,32,33,34)/b25-22- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLJIIAXVBCEHO-LVWGJNHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NNC3=CC=C(C=C3)CS(=O)(=O)O)C(=N2)C4=CC=C(C=C4)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=N\NC3=CC=C(C=C3)CS(=O)(=O)O)/C(=N2)C4=CC=C(C=C4)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[({4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-5-yl}oxy)(hydroxy)phosphoryl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B8073842.png)
![7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B8073855.png)

![(1R,4S,5'S,6R,6'S,8R,10Z,12S,13S,14Z,16Z,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8073879.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19Z,21Z,23Z,25Z,27Z,29Z,31Z,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B8073886.png)
![ethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8073887.png)



![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/structure/B8073916.png)
![(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B8073921.png)

